molecular formula C12H13NO B6166025 Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- CAS No. 293324-65-9

Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)-

Cat. No.: B6166025
CAS No.: 293324-65-9
M. Wt: 187.2
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Description

Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyclopropyl group attached to the methanone moiety, which is further connected to a 2,3-dihydro-1H-indol-1-yl group. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- typically involves the reaction of cyclopropyl ketones with indole derivatives under specific conditions. One common method includes the use of cyclopropyl bromide and indole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological effects. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- is unique due to its specific combination of the cyclopropyl group and the indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

cyclopropyl(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-12(10-5-6-10)13-8-7-9-3-1-2-4-11(9)13/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLNXGWSSKHZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352607
Record name 1H-Indole, 1-(cyclopropylcarbonyl)-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293324-65-9
Record name 1H-Indole, 1-(cyclopropylcarbonyl)-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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